

FT-IR spectrum of 3-(Dimethylamino)benzoic acid

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Compound of Interest

Compound Name: 3-(Dimethylamino)benzoic acid

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An In-depth Technical Guide to the FT-IR Spectrum of **3-(Dimethylamino)benzoic Acid**

Introduction

3-(Dimethylamino)benzoic acid (DMABA) is an aromatic organic compound with significant applications in chemical synthesis and as an intermediate in the development of various pharmaceuticals and materials. Its molecular structure comprises a benzoic acid core substituted with a dimethylamino group at the meta-position. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide provides a detailed analysis of the FT-IR spectrum of **3-(Dimethylamino)benzoic acid**, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Key Functional Groups

The FT-IR spectrum of **3-(Dimethylamino)benzoic acid** is dictated by the vibrational modes of its constituent functional groups:

- Carboxylic Acid (-COOH): This group gives rise to some of the most characteristic bands in the spectrum, including a very broad O-H stretch due to hydrogen bonding and a strong C=O (carbonyl) stretch.
- Tertiary Amine (-N(CH₃)₂): As a tertiary amine, it is distinguished by the absence of N-H stretching vibrations.^{[1][2][3]} Its key spectral feature is the C-N stretching band.

- Aromatic Ring (meta-substituted benzene): The benzene ring contributes to C-H stretching and C=C in-ring stretching vibrations, as well as out-of-plane bending bands that can be indicative of the substitution pattern.

Analysis of the FT-IR Spectrum

The FT-IR spectrum of **3-(Dimethylamino)benzoic acid** displays a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The interpretation of these bands allows for the structural confirmation of the molecule.

Data Presentation: Characteristic FT-IR Absorption Bands

The quantitative data from the FT-IR spectrum of **3-(Dimethylamino)benzoic acid** is summarized in the table below. The assignments are based on established group frequency correlations for aromatic carboxylic acids and tertiary amines.

Wavenumber Range (cm ⁻¹)	Intensity	Vibrational Assignment	Functional Group
3300–2500	Broad, Strong	O-H Stretch (Hydrogen-bonded dimer)	Carboxylic Acid
3100–3000	Medium, Sharp	C-H Stretch	Aromatic Ring
3000–2850	Medium, Sharp	C-H Stretch	Methyl (-CH ₃)
1710–1680	Strong, Sharp	C=O Stretch (Conjugated)	Carboxylic Acid
1600–1585	Medium	C=C Stretch (in-ring)	Aromatic Ring
1500–1400	Medium	C=C Stretch (in-ring)	Aromatic Ring
1335–1250	Strong	C-N Stretch	Aromatic Tertiary Amine
1320–1210	Strong	C-O Stretch	Carboxylic Acid
950–910	Medium, Broad	O-H Bend (out-of-plane)	Carboxylic Acid
900–675	Medium-Strong	C-H Bend (out-of-plane)	Aromatic Ring

Key Interpretive Points:

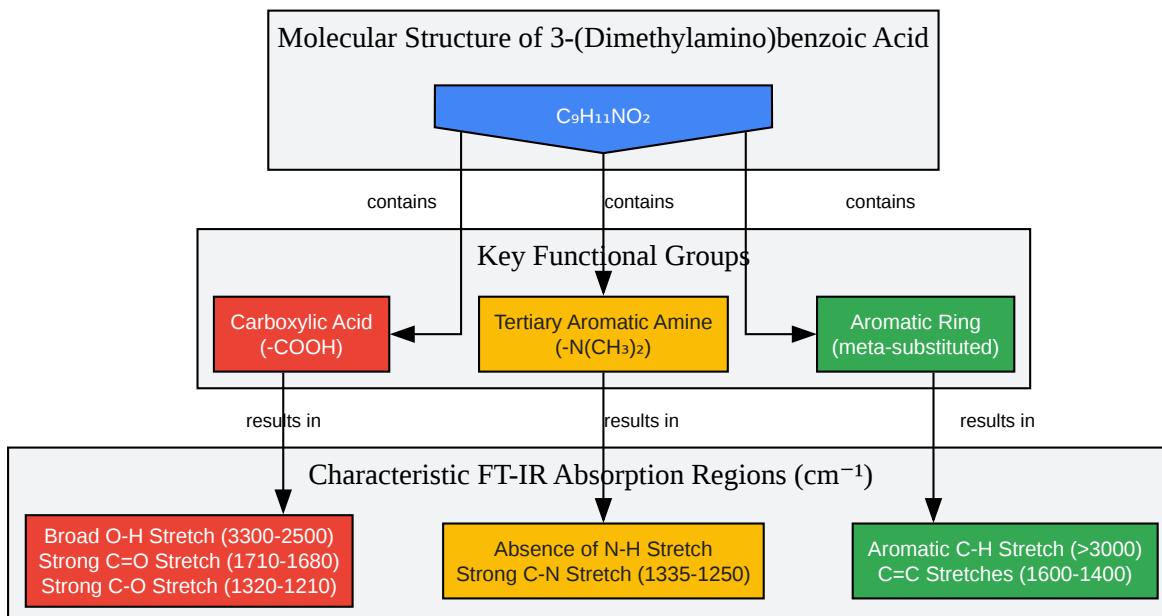
- O-H Stretch (3300–2500 cm⁻¹): The spectrum is dominated by a very broad absorption band in this region, which is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[4] This broadness often obscures the sharper C-H stretching bands.[4]
- Absence of N-H Stretch: The region between 3500-3300 cm⁻¹ lacks the characteristic sharp peaks associated with primary or secondary amines, confirming the tertiary nature of the dimethylamino group.[3][5]
- C=O Stretch (1710–1680 cm⁻¹): A strong, sharp peak appears in this region, characteristic of the carbonyl group in a carboxylic acid.[4] Its position at a lower frequency (compared to

saturated acids) is due to conjugation with the aromatic ring.[6][7]

- C-N and C-O Stretches: The spectrum shows strong absorptions between 1335-1210 cm^{-1} . This region contains contributions from both the aromatic C-N stretching vibration (typically 1335-1250 cm^{-1}) and the C-O stretching of the carboxylic acid (typically 1320-1210 cm^{-1}).[4][5]
- Aromatic Region: Multiple bands corresponding to C=C in-ring stretches and C-H out-of-plane bending confirm the presence of the benzene ring.

Logical Framework for Spectral Interpretation

The following diagram illustrates the logical connection between the molecular structure of **3-(Dimethylamino)benzoic acid** and its expected FT-IR spectral features.



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Caption: Logical connections between functional groups and IR signals.

Experimental Protocol: FT-IR Analysis by KBr Pellet Method

This section details a standard procedure for acquiring the FT-IR spectrum of a solid sample like **3-(Dimethylamino)benzoic acid** using the potassium bromide (KBr) pellet technique.^[8]

Materials and Equipment:

- **3-(Dimethylamino)benzoic acid** sample
- FT-IR grade Potassium Bromide (KBr), desiccated
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FT-IR Spectrometer
- Spatula and weighing paper

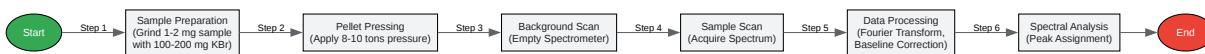
Procedure:

- Sample Preparation:
 - Gently grind a small amount of KBr powder (approx. 100-200 mg) in the agate mortar to ensure it is fine and free of moisture.
 - Add 1-2 mg of the **3-(Dimethylamino)benzoic acid** sample to the KBr. The optimal sample-to-KBr ratio is approximately 1:100.
 - Thoroughly mix and grind the sample and KBr together for several minutes until a fine, homogeneous powder is obtained.
- Pellet Formation:
 - Transfer a portion of the mixture into the pellet die.
 - Place the die into the hydraulic press.

- Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
- Spectral Acquisition:
 - Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
- Data Processing:
 - The resulting interferogram is Fourier-transformed to produce the final IR spectrum (Absorbance vs. Wavenumber).
 - Perform baseline correction and peak picking using the spectrometer's software.

Experimental Workflow Diagram

The following diagram outlines the workflow for FT-IR analysis.



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Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Conclusion

The FT-IR spectrum of **3-(Dimethylamino)benzoic acid** provides a definitive fingerprint of its molecular structure. The key spectral features—the broad O-H stretch of the carboxylic acid, the strong conjugated C=O absorption, the C-N stretch, and the notable absence of an N-H

band—collectively allow for unambiguous identification. This guide provides the foundational data and protocols necessary for researchers and scientists to effectively utilize FT-IR spectroscopy in the characterization and quality control of this important chemical compound.

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